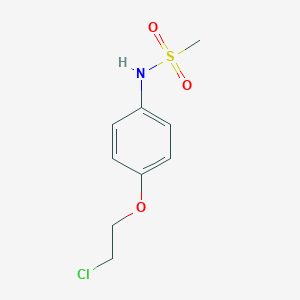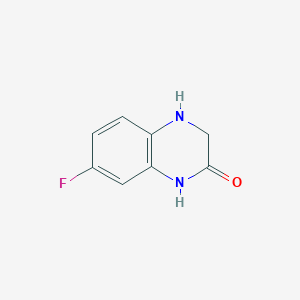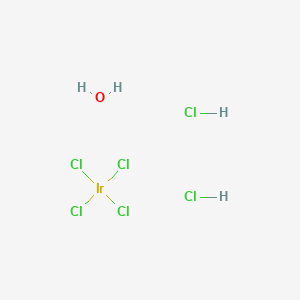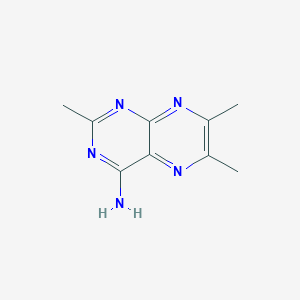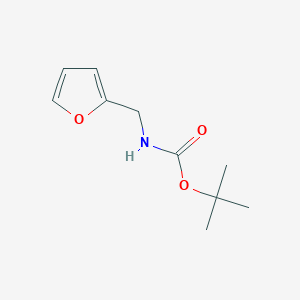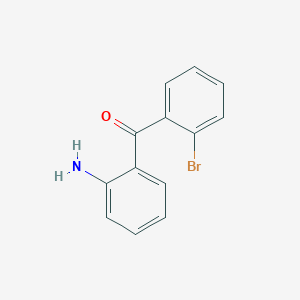
(2-Aminophenyl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Aminophenyl)(2-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It is used in the synthesis of pharmaceutical compounds .
Molecular Structure Analysis
The molecular weight of “(2-Aminophenyl)(2-bromophenyl)methanone” is approximately 276.129 Da, and its monoisotopic mass is 274.994568 Da .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)(2-bromophenyl)methanone” has a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Photocatalytic Synthesis
A novel and environmentally friendly synthesis approach for (2-aminophenyl)(naphthalen-2-yl)methanones, closely related to the compound of interest, has been developed. This method utilizes UV light irradiation for the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones, avoiding the need for transition-metal catalysts and additives. The process features high atom efficiency and broad substrate scope, using green solvents and yielding products up to 96% efficiency under benign conditions (Jing et al., 2018).
Crystal Structure Elucidation
The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound sharing structural similarities with (2-aminophenyl)(2-bromophenyl)methanone, was determined, providing insight into molecular configurations and interactions. The study confirmed the compound's monoclinic space group and detailed its cell dimensions and molecular geometry, crucial for understanding the physical and chemical properties of such compounds (Xin-mou, 2009).
Propiedades
IUPAC Name |
(2-aminophenyl)-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZTVFFYVPPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603441 |
Source


|
| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(2-bromophenyl)methanone | |
CAS RN |
845276-75-7 |
Source


|
| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

